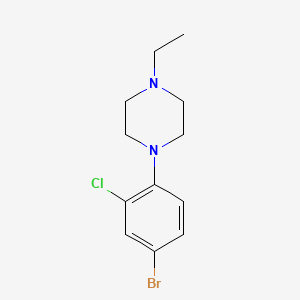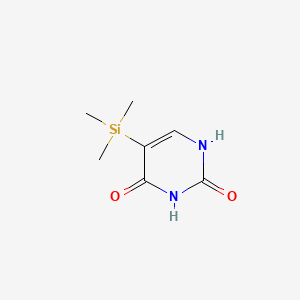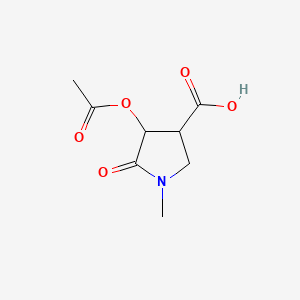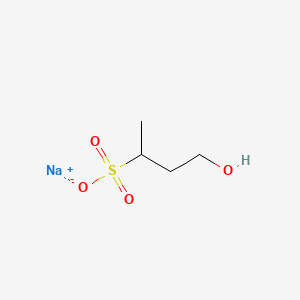
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt is a chemical compound with the molecular formula C4H9NaO4S. It is also known as sodium 4-hydroxybutane-2-sulfonate. This compound is characterized by the presence of a sulfonic acid group and a hydroxyl group attached to a butane backbone. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanesulfonic acid, 4-hydroxy-, monosodium salt typically involves the sulfonation of 4-hydroxybutane. One common method is the reaction of 4-hydroxybutane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the monosodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and product purity .
化学反応の分析
Types of Reactions
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ketobutanesulfonic acid or 4-carboxybutanesulfonic acid.
Reduction: Formation of butanesulfonate or butanesulfinate.
Substitution: Formation of 4-halobutanesulfonic acid or 4-alkylbutanesulfonic acid.
科学的研究の応用
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of detergents, surfactants, and other industrial chemicals
作用機序
The mechanism of action of 2-Butanesulfonic acid, 4-hydroxy-, monosodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its role in catalysis or as a reagent in chemical reactions .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-butanesulfonic acid gamma-sultone: A related compound with similar chemical properties but different structural features.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Another sulfonic acid derivative with distinct functional groups and applications
Uniqueness
2-Butanesulfonic acid, 4-hydroxy-, monosodium salt is unique due to its combination of a sulfonic acid group and a hydroxyl group on a butane backbone. This unique structure imparts specific chemical properties that make it valuable in various applications, such as its ability to act as both an acid and a nucleophile in chemical reactions .
特性
CAS番号 |
63133-90-4 |
|---|---|
分子式 |
C4H9NaO4S |
分子量 |
176.17 g/mol |
IUPAC名 |
sodium;4-hydroxybutane-2-sulfonate |
InChI |
InChI=1S/C4H10O4S.Na/c1-4(2-3-5)9(6,7)8;/h4-5H,2-3H2,1H3,(H,6,7,8);/q;+1/p-1 |
InChIキー |
VCTZJIQIRZPWSB-UHFFFAOYSA-M |
正規SMILES |
CC(CCO)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


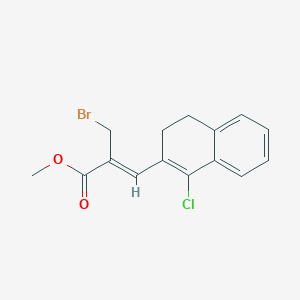

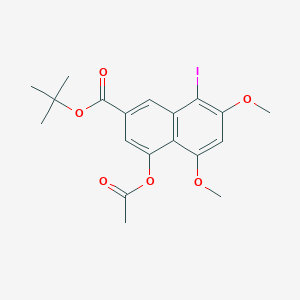
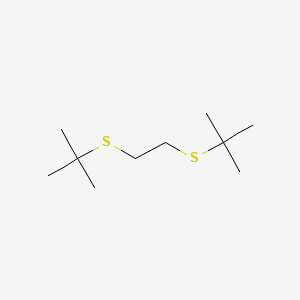
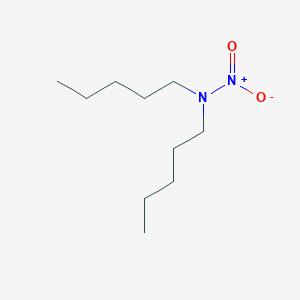
![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
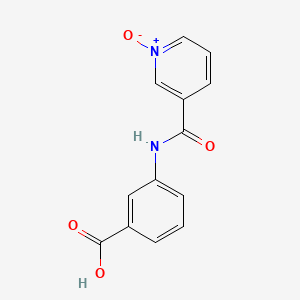
![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
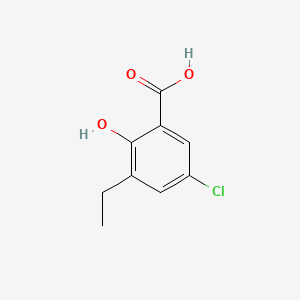
![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
